N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Description
N-(4-Fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with a quinoxaline moiety. The molecule contains a 4-fluorophenyl group attached via an acetamide linker at position 2 of the triazole ring and a ketone group at position 4 of the quinoxaline system (Figure 1).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c18-11-5-7-12(8-6-11)20-15(24)9-22-13-3-1-2-4-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRCLHHXGMJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazoloquinoxaline core, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in diverse reactions due to its heterocyclic core and fluorophenyl substituent:
Oxidation
Involves the conversion of functional groups to oxidized states. Example:
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Reagents : Potassium permanganate (KMnO₄), acidic conditions.
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Product : Oxidized derivatives of the quinoxaline core.
Reduction
Modifies oxidation states of functional groups. Example:
Substitution Reactions
Introduces new functional groups at reactive sites. Example:
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Reagents : Alkylating agents, nucleophiles, or electrophiles.
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Product : Substituted derivatives with altered biological activity.
Reaction Conditions and Optimization
Reaction conditions are critical for yield and selectivity:
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Temperature : Reflux conditions (e.g., 80–100°C) for cyclization and amidation.
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Solvents : DMF, ethanol, or dichloromethane to stabilize intermediates.
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Catalysts : Eco-friendly catalysts (e.g., palladium on alumina) for sustainable synthesis .
| Reaction Type | Optimized Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 100–120°C, 1–2 hours | High | |
| Amidation | DMF, room temperature, 12–24 hours | Moderate | |
| Reduction | H₂ gas, Pd/Al₂O₃ catalyst, 60°C | 78% |
Key Reaction Mechanisms
The compound’s reactivity stems from its structural features:
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Triazoloquinoxaline Core : Susceptible to redox reactions due to conjugated π-electrons.
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Fluorophenyl Group : Enhances stability and lipophilicity, influencing reaction kinetics.
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Acetamide Moiety : Participates in substitution or hydrolysis under acidic/basic conditions.
DNA Intercalation
While not a chemical reaction per se, the compound’s biological mechanism involves intercalation into DNA, disrupting replication.
Challenges and Innovations
Scientific Research Applications
Structural Formula
Medicinal Chemistry
N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has shown promise in various pharmacological studies:
- Anticancer Activity : Research indicates that quinoxaline derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds containing the triazoloquinoxaline structure can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of this compound have been evaluated for their ability to target specific cancer cell lines with promising results .
- Antimicrobial Properties : The compound has been tested for antimicrobial activity against a range of pathogens. Its structural features contribute to its effectiveness against Gram-positive and Gram-negative bacteria .
Neuropharmacology
The compound's potential as a neuroprotective agent has been explored in various studies. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis .
Materials Science
Beyond biological applications, this compound is being investigated for its utility in materials science:
- Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on optimizing its conductivity and stability within these applications .
Synthetic Applications
The synthesis of this compound involves multi-step organic reactions that highlight its role as an intermediate in the preparation of more complex molecules. Its versatility allows it to be used as a building block for synthesizing other bioactive compounds .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several quinoxaline derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of triazoloquinoxaline acetamide derivatives. Key structural variations among analogs include substitutions on the phenyl ring (e.g., chloro, alkyl, or sulfanyl groups) and modifications to the triazole/quinoxaline core. Below is a detailed comparison:
Substituent Variations on the Phenyl Ring
Notes:
- Fluorine’s small size and high electronegativity likely improve target binding compared to bulkier substituents like chlorine or alkyl groups .
Modifications to the Triazole/Quinoxaline Core
Notes:
Biological Activity
N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and other relevant biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure incorporates a triazole and quinoxaline moiety, which are known for their diverse biological activities.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. For instance:
- A study demonstrated that derivatives of 1,2,4-triazoles showed potent activity against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Another investigation found that compounds with similar structures exhibited antibacterial activity comparable to standard antibiotics like ceftriaxone .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented:
- Compounds with the triazole nucleus have been shown to inhibit fungal growth effectively. Specific derivatives demonstrated activity against Candida albicans and Aspergillus fumigatus, with EC50 values indicating significant efficacy in vitro .
Anticancer Activity
The anticancer potential of this compound is also notable:
- Studies suggest that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to quinoxaline have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom at the para position of the phenyl ring appears to enhance antibacterial and anticancer activities by increasing lipophilicity and altering electronic properties .
Case Studies
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Antibacterial Evaluation : A series of synthesized triazole derivatives were tested against S. aureus and E. coli. The most potent compounds exhibited MIC values significantly lower than those of traditional antibiotics.
Compound MIC (μg/mL) Bacterial Strain Compound A 0.125 S. aureus Compound B 0.250 E. coli Compound C 8.0 Klebsiella pneumoniae -
Antifungal Activity : Triazole-based compounds were evaluated against various fungi:
Compound EC50 (mg/mL) Fungal Strain Compound D 0.05 C. albicans Compound E 0.10 A. fumigatus
Q & A
Q. Key Challenges :
- Controlling regioselectivity during triazole ring formation.
- Minimizing byproducts in multi-component reactions.
How is the structural integrity of this compound validated?
Methodological Answer:
Structural validation employs:
Spectroscopic Techniques :
- H/C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, carbonyl signals at ~170 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 394.382) .
X-ray Crystallography :
- Monoclinic crystal system (space group Cc) with unit cell parameters (a = 4.918 Å, b = 23.592 Å, c = 18.483 Å) confirms spatial arrangement and hydrogen-bonding networks .
Q. Validation :
- SAR studies show a 2.5-fold increase in potency with 4-Cl substitution .
How should researchers address contradictions in cytotoxicity data across studies?
Methodological Answer:
Discrepancies arise due to:
Assay Variability :
- MTT vs. resazurin assays may yield differing IC values (±20%) due to redox interference .
Cell Line Heterogeneity :
- Caco-2 (colorectal) vs. HepG-2 (hepatic) cells exhibit differential expression of drug transporters (e.g., P-gp) .
Experimental Design :
- Standardize incubation times (48–72 hours) and serum-free conditions to minimize variability .
Q. Resolution Protocol :
- Cross-validate using orthogonal assays (e.g., clonogenic survival, flow cytometry).
- Report EC values with 95% confidence intervals.
What in vivo models are suitable for evaluating pharmacokinetics?
Methodological Answer:
Rodent Models :
- Rat Formalinitic Edema : Assess anti-exudative activity (dose: 50 mg/kg, i.p.) with paw volume measured via plethysmometry .
- Murine Xenografts : Monitor tumor regression in BALB/c nude mice (oral bioavailability: ~40%) .
Pharmacokinetic Parameters :
- C : 12.3 µg/mL at 2 hours post-administration.
- t : 6.8 hours (plasma), indicating moderate hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
